molecular formula C12H20BrNSi2 B3284495 1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine CAS No. 78605-26-2

1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine

Cat. No.: B3284495
CAS No.: 78605-26-2
M. Wt: 314.37 g/mol
InChI Key: NCTKSMQOPRBFQB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine is a unique organosilicon compound characterized by the presence of a bromophenyl group attached to a five-membered ring containing silicon and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine typically involves the reaction of 4-bromophenyl lithium with 2,2,5,5-tetramethyl-1,2,5-azadisilolidine. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactive intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of phenyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: Products include reduced phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine has several scientific research applications:

    Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.

    Pharmaceuticals: Investigated for its potential as a building block in drug design and development.

    Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.

    Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions, while the silicon-nitrogen ring can engage in coordination with metal centers, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
  • 1-(4-Fluorophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
  • 1-(4-Methylphenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine

Uniqueness: 1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher polarizability can influence the compound’s behavior in substitution and oxidative reactions, making it a valuable compound for specific applications in materials science and pharmaceuticals.

Properties

IUPAC Name

1-(4-bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNSi2/c1-15(2)9-10-16(3,4)14(15)12-7-5-11(13)6-8-12/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTKSMQOPRBFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CC[Si](N1C2=CC=C(C=C2)Br)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNSi2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
Reactant of Route 2
1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
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1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
Reactant of Route 4
1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
Reactant of Route 5
1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
Reactant of Route 6
1-(4-Bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine

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